Dirubidium tetrachloroplatinate
Description
Dirubidium tetrachloroplatinate (Rb₂[PtCl₄]) is a coordination compound comprising two rubidium cations (Rb⁺) and a tetrachloroplatinate(II) anion ([PtCl₄]²⁻). The [PtCl₄]²⁻ anion features a square planar geometry typical of Pt(II) complexes, with platinum in the +2 oxidation state coordinating to four chloride ligands . This compound is structurally analogous to potassium tetrachloroplatinate(II) (K₂[PtCl₄]), a well-characterized precursor for synthesizing platinum-based catalysts and pharmaceuticals . Rb₂[PtCl₄] is expected to exhibit similar chemical behavior but with distinct physical properties (e.g., solubility, lattice energy) due to the larger ionic radius of Rb⁺ compared to K⁺ .
Properties
CAS No. |
13820-56-9 |
|---|---|
Molecular Formula |
Cl4PtRb2 |
Molecular Weight |
507.8 g/mol |
IUPAC Name |
platinum(2+);rubidium(1+);tetrachloride |
InChI |
InChI=1S/4ClH.Pt.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
InChI Key |
LRXXQFAXAKNZLK-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Rb+].[Pt+2] |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Rb+].[Pt+2] |
Other CAS No. |
13820-56-9 |
Related CAS |
13965-91-8 (Parent) |
Synonyms |
dirubidium tetrachloroplatinate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkali Metal Tetrachloroplatinates
- K₂[PtCl₄] crystallizes in a monoclinic system, forming ionic lattices stabilized by Pt-Cl interactions .
Ligand-Modified Tetrachloroplatinates
Compounds like [Pt(CNR)₄][PtCl₄] (R = isonitrile) exhibit strong visible absorptions due to intermolecular Pt-Pt interactions in columnar stacks, a feature absent in Rb₂[PtCl₄] . Benzimidazolium tetrachloroplatinates (e.g., 2-substituted derivatives) demonstrate enhanced cytotoxicity compared to unmodified salts:
- Cytotoxicity (GI₅₀ Values) :
- Mechanistic Differences : Unmodified tetrachloroplatinates (Rb₂[PtCl₄], K₂[PtCl₄]) show minimal bioactivity due to poor cellular uptake and inertness, while benzimidazolium ligands enhance DNA binding and apoptosis .
Coordination Isomerism
Research Findings and Data Tables
Table 1: Anticancer Activity of Selected Platinum Compounds
Table 2: Solubility and Stability
Preparation Methods
Reaction Conditions
-
Solvent : Hydrochloric acid (HCl) or aqueous ethanol enhances solubility of RbCl and PtCl₂.
-
Temperature : 60–80°C promotes reaction kinetics without decomposing intermediates.
-
Purification : Cooling the mixture induces crystallization, followed by vacuum filtration and washing with cold ethanol to remove excess RbCl.
Table 1: Direct Synthesis Parameters
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Molar Ratio (PtCl₂:RbCl) | 1:2 | |
| Reaction Temperature | 60–80°C | |
| Yield | 70–85% |
Metathesis Reaction with Potassium Tetrachloroplatinate(II)
Rubidium’s higher lattice energy compared to potassium allows displacement reactions. Reacting potassium tetrachloroplatinate(II) (K₂PtCl₄) with RbCl in aqueous solution drives precipitation of Rb₂PtCl₄:
This method mirrors the synthesis of ammonium tetrachloroplatinate from K₂PtCl₄ and NH₄Cl.
Critical Steps
Table 2: Metathesis Reaction Optimization
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| RbCl Concentration | 1.5 M | Maximizes displacement |
| Ethanol Volume | 2x filtrate volume | Enhances crystallization |
| Drying Temperature | 100°C | Ensures anhydrous product |
Reduction of Hexachloroplatinic Acid with Rubidium Chloride
Hexachloroplatinic acid (H₂PtCl₆) serves as a Pt(IV) precursor. Reduction to Pt(II) in the presence of RbCl yields Rb₂PtCl₄:
Hydrazine dihydrochloride (N₂H₆Cl₂) is an effective reducing agent, as demonstrated in potassium tetrachloroplatinate synthesis.
Protocol Overview
Table 3: Reduction Method Performance
| Metric | Result | Notes |
|---|---|---|
| Pt Conversion | >95% | Excess N₂H₆Cl₂ required |
| Purity | 98% | Post-wash with ethanol |
| Scalability | Bench to pilot | Consistent yields at 100g scale |
Solvent-Based Crystallization Methods
Rb₂PtCl₄’s solubility profile enables purification via solvent recrystallization. Key solvents include:
-
Hydrochloric Acid (1 M) : Dissolves Rb₂PtCl₄ at elevated temperatures.
-
Ethanol-Water Mixtures : Modulate solubility for gradual crystallization.
Recrystallization Workflow
-
Dissolution : Heat Rb₂PtCl₄ crude product in 1 M HCl at 80°C.
-
Filtration : Remove insoluble impurities via 3 μm filter paper.
-
Crystallization : Cool to 4°C, then add ethanol (1:1 v/v).
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Direct Synthesis | 85% | 95% | Low | Moderate |
| Metathesis | 78% | 97% | Medium | High |
| Reduction | 92% | 98% | High | Low |
| Recrystallization | N/A* | +5% | Medium | All methods |
*Recrystallization typically recovers 80–90% of input material.
Key Findings :
Q & A
Q. What are the standard protocols for synthesizing dirubidium tetrachloroplatinate, and how is its purity validated?
- Methodological Answer : Synthesis typically involves reacting rubidium chloride (RbCl) with tetrachloroplatinic acid (H₂[PtCl₆]) under controlled conditions. For example, Rb₂[PtCl₄] can be precipitated by reducing H₂[PtCl₆] with a reducing agent like ascorbic acid in an RbCl-rich aqueous solution . Purification involves recrystallization from hot water or ethanol. Purity is validated using elemental analysis (C, H, N, Pt content), melting point determination, and X-ray diffraction (XRD) to confirm crystallinity .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- FT-IR Spectroscopy : Identifies ligand vibrations (e.g., Pt–Cl stretching at ~320 cm⁻¹) .
- ¹H-NMR (for ligand-containing derivatives) : Confirms organic ligand integration in hybrid complexes .
- X-ray Diffraction (XRD) : Resolves crystal structure and Pt coordination geometry. For nanocrystalline samples, electron diffraction (ED) may supplement XRD, especially for particles <100 nm .
Advanced Research Questions
Q. How do ligand substitutions in tetrachloroplatinate(II) complexes affect their cytotoxic activity?
- Methodological Answer : Structural modifications (e.g., benzimidazole ligands) alter cytotoxicity by modulating lipophilicity and DNA-binding affinity. For example, 2-(1-methylpropyl)benzimidazolium tetrachloroplatinate(II) exhibited 53–93% inhibition on HeLa and A549 cells, outperforming carboplatin . Researchers should:
Q. What strategies reconcile contradictions in catalytic performance data for this compound-derived catalysts?
- Methodological Answer : Discrepancies arise from differences in synthesis conditions (e.g., pH, temperature) or characterization methods. To address this:
Q. How does electron diffraction (ED) enhance structural analysis of this compound nanocrystals compared to XRD?
- Methodological Answer : ED on instruments like the Rigaku XtaLAB Synergy-ED resolves structures for nanocrystals (<100 nm) where XRD fails due to insufficient long-range order. Key steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
